molecular formula C14H28N2O B4433202 2-ethyl-N-(1-propylpiperidin-4-yl)butanamide

2-ethyl-N-(1-propylpiperidin-4-yl)butanamide

Cat. No.: B4433202
M. Wt: 240.38 g/mol
InChI Key: VHRFPMGQDHGCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-(1-propylpiperidin-4-yl)butanamide is a synthetic organic compound with a molecular formula of C14H28N2O This compound belongs to the class of amides and is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(1-propylpiperidin-4-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylbutanoyl chloride+1-propylpiperidineThis compound+HCl\text{2-ethylbutanoyl chloride} + \text{1-propylpiperidine} \rightarrow \text{this compound} + \text{HCl} 2-ethylbutanoyl chloride+1-propylpiperidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The piperidine ring can undergo substitution reactions, such as alkylation or acylation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-propylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Ethyl-N-(1-isopropyl-4-piperidinyl)butanamide
  • 2-(4-ethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide

Comparison: 2-Ethyl-N-(1-propylpiperidin-4-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethyl group on the butanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-4-9-16-10-7-13(8-11-16)15-14(17)12(5-2)6-3/h12-13H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRFPMGQDHGCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Reactant of Route 3
Reactant of Route 3
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide
Reactant of Route 6
2-ethyl-N-(1-propylpiperidin-4-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.